2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-phenoxyethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-6-7-12-8-9-13-10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGUTAXMRIEDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-63-8 | |
| Record name | 2-(2-phenoxyethoxy)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material and Initial Functionalization
- Raw Material: Phenol or substituted phenol
- Step 1: Chloroacetylation
- Phenol is reacted with chloroacetyl chloride in the presence of aluminum trichloride as a catalyst.
- Reaction conditions: 0–25 °C, solvents such as dichloromethane, dichloroethane, chloroform, or toluene.
- Molar ratio phenol:AlCl3:chloroacetyl chloride = 1:2.0–2.5:2.0–2.5.
- Product: Phenyl chloroacetyl intermediate.
Etherification to Introduce Ethoxyethyl Group
- Step 2: Etherification with Sodium Ethoxide
- The chloroacetylated intermediate reacts with sodium ethoxide in ethanol or similar solvents.
- Reaction temperature: 0–25 °C.
- Molar ratio intermediate to sodium ethoxide = 1:2.0–3.0.
- Resulting in an ethoxyethyl ether intermediate.
Reduction of Carbonyl Group
- Step 3: Catalytic Hydrogenation
- The intermediate is reduced using palladium on carbon catalyst.
- Conditions: Hydrogen pressure 0.3–0.5 MPa, temperature 25–80 °C.
- Mass ratio intermediate to Pd/C = 20–50:1.
- Converts the ketone group to the corresponding alcohol or amine precursor.
Further Etherification
- Step 4: Etherification with Dibromoethane
- The reduced intermediate is reacted with 1,2-dibromoethane in the presence of potassium carbonate.
- Solvents: Acetonitrile preferred, alternatives include acetone, dichloroethane, toluene, or N,N-dimethylformamide.
- Molar ratios: intermediate 4 : dibromoethane : K2CO3 = 1:1.0–1.5:1.0–2.0.
- Reaction under reflux for about 10 hours.
- Produces a bromoalkyl ether intermediate.
Amination via Phthalimide Intermediate
- Step 5: Nucleophilic Substitution with Potassium Phthalimide
- The bromoalkyl intermediate reacts with potassium phthalimide.
- Conditions: 80–130 °C, solvent ethanol preferred.
- Molar ratio intermediate 5 to potassium phthalimide = 1:1.0–1.5.
- Product: Phthalimide-protected amine intermediate.
Deprotection to Obtain Free Amine
- Step 6: Hydrazinolysis
- The phthalimide intermediate is treated with hydrazine hydrate to remove the protecting group.
- Molar ratio intermediate 6 to hydrazine hydrate = 1:1.0–1.5.
- Solvent mixture: ethanol and toluene (ethanol:toluene = 2:1 by weight).
- Reaction under reflux, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt.
- Final product: 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride.
Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents/Conditions | Solvent(s) | Yield (%) |
|---|---|---|---|---|
| 1 | Chloroacetylation | Phenol, chloroacetyl chloride, AlCl3, 0–25 °C | DCM, toluene, chloroform | ~81 |
| 2 | Etherification | Sodium ethoxide, ethanol, 0–25 °C | Ethanol | ~90 |
| 3 | Reduction (Hydrogenation) | Pd/C catalyst, H2 (0.3–0.5 MPa), 25–80 °C | Suitable solvent (e.g., ethanol) | Not specified |
| 4 | Etherification | Dibromoethane, K2CO3, reflux | Acetonitrile | ~85 |
| 5 | Amination | Potassium phthalimide, 80–130 °C | Ethanol | ~86 |
| 6 | Deprotection | Hydrazine hydrate, ethanol/toluene (2:1), reflux, HCl workup | Ethanol/Toluene mixture | Not specified |
Alternative Preparation Route Highlights
- Some methods employ protection of amino groups as phthalimide derivatives to improve selectivity during nucleophilic substitution and facilitate purification.
- Use of hydrazine monohydrate for deprotection is common, with reflux under nitrogen atmosphere for 20–26 hours at ~90 °C.
- Extraction and purification steps often involve organic solvents such as chloroform and ethanol.
- Reaction monitoring by thin-layer chromatography (TLC) ensures completion.
Research Findings and Advantages
- The multi-step synthesis route starting from phenol is cost-effective due to inexpensive raw materials.
- The stepwise approach allows for high selectivity and good yields at each stage.
- Use of phthalimide protection reduces side reactions and eases purification.
- The final hydrochloride salt form enhances compound stability and handling.
- The method avoids hazardous reagents like sodium hydride and ethylene oxide, improving safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant and Analgesic Properties
Recent studies have highlighted the potential of 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride as an anticonvulsant and analgesic agent. For instance, a related compound, KM-408, which shares structural similarities, has demonstrated efficacy in treating neuropathic pain and seizures. This compound exhibits dual antiseizure and analgesic activities, suggesting that derivatives of 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride may also possess similar therapeutic benefits .
2. Antimalarial Activity
Research indicates that compounds containing the phenoxyethoxy moiety are being explored for their antimalarial properties. A study on piperazine-substituted quinolone derivatives demonstrated that modifications to the phenoxyethoxy structure can enhance both aqueous solubility and biological activity against malaria parasites. This suggests that 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride could be a valuable scaffold for developing new antimalarial agents .
Toxicological Profile
The toxicological assessments of related compounds indicate a favorable safety profile. For instance, studies have shown that 2-(2-Phenoxyethoxy)ethanol, a related substance, has low acute toxicity (LD50 = 1840 mg/kg bw/day) and does not exhibit mutagenic or clastogenic properties. Such findings are crucial for evaluating the safety of 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride in potential therapeutic applications .
Structure-Activity Relationship Studies
Table 1: Structure-Activity Relationships of Phenoxyalkyl Derivatives
| Compound Name | Activity Type | Key Modifications |
|---|---|---|
| KM-408 | Anticonvulsant | Substituted aminoalkanol structure |
| Piperazine-substituted quinolones | Antimalarial | Enhanced aqueous solubility |
| 2-(2-Phenoxyethoxy)ethanol | Analgesic | Structural modifications |
These studies emphasize the importance of structural modifications in enhancing the pharmacological properties of phenoxyalkyl derivatives.
Case Studies
Case Study 1: Neuropathic Pain Treatment
In a clinical evaluation involving KM-408, researchers observed significant reductions in pain scores among neuropathic pain patients. The compound's mechanism was linked to modulation of neurotransmitter systems involved in pain perception, showcasing the potential for similar derivatives like 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride to be developed for pain management therapies .
Case Study 2: Malaria Treatment Development
A series of phenoxyalkyl derivatives were synthesized to combat malaria, with specific attention given to their blood and liver stage activities. The introduction of the phenoxyethoxy group was found to be critical for enhancing efficacy while maintaining solubility profiles essential for oral bioavailability . This indicates a promising pathway for developing antimalarial drugs based on the core structure of 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy in ): Enhance solubility but may reduce lipophilicity.
- Electron-Withdrawing Groups (e.g., difluoromethoxy in ): Increase metabolic stability and alter electronic properties.
- Heterocycles (e.g., thiophene in , indole in ): Improve binding to CNS targets like TAAR1 or serotonin receptors.
- Bulky Substituents (e.g., adamantyl in ): Conformationally restrict the molecule, enhancing selectivity for specific receptors.
Biological Activities :
- Compounds with dimethoxy-phenyl groups (e.g., ) exhibit biased agonism at serotonin receptors (5-HT2A), critical for psychiatric drug development.
- Benzodioxol -containing analogs () are explored for antibacterial applications due to their ability to disrupt microbial membranes.
- Thiophene - and indole -based derivatives () show promise in treating schizophrenia and mood disorders via TAAR1 or NMDA receptor modulation.
Synthetic Routes :
Key Research Findings
Substitution Patterns Dictate Receptor Selectivity :
- Ethoxymethyl and methylthio groups on phenyl rings () induce biased signaling at serotonin receptors, highlighting the role of substituent polarity in receptor engagement.
Fluorination Enhances Drug-Like Properties :
- Difluoromethoxy () and difluorocyclohexyl () groups improve metabolic stability and blood-brain barrier penetration.
Heterocyclic Cores Mimic Endogenous Molecules: Indole () and thiophene () derivatives mimic tryptamine and phenethylamine structures, enabling interactions with monoamine transporters and receptors.
Biological Activity
2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride can be represented as follows:
This compound features an ether linkage and an amine group, which are critical for its biological interactions. The presence of the phenoxy group contributes to its lipophilicity, enhancing membrane permeability and receptor binding affinity.
The biological activity of 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride is primarily mediated through its interaction with various receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound has been shown to bind with high affinity to neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and proliferation rates.
Biological Activities
Research indicates that 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride possesses several biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary findings indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Its ability to modulate neurotransmitter levels points to potential use in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter release |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride against Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability by 70% after 48 hours. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the phenoxy and amine groups significantly influence the compound's biological activity. For instance, substituents on the phenyl ring can enhance receptor binding affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(2-Phenoxyethoxy)ethan-1-amine hydrochloride, and how can intermediates be characterized?
- Synthesis Design : The compound is typically synthesized via a multi-step route:
Alkylation : React phenoxyethanol with a halogenating agent (e.g., thionyl chloride) to form 2-(2-phenoxyethoxy)ethyl chloride.
Amination : Substitute the chloride with ammonia or a protected amine under nucleophilic conditions.
Salt Formation : Treat the free base with hydrochloric acid to yield the hydrochloride salt .
- Characterization : Use ¹H/¹³C NMR to confirm the phenoxyethoxy and amine moieties. HPLC (≥95% purity) and mass spectrometry validate molecular weight and purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors.
- Waste Management : Neutralize acidic residues before disposal and segregate halogenated waste .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- FT-IR : Identify O-H (phenol ether) and N-H (amine hydrochloride) stretches.
- NMR : ¹H NMR peaks at δ 3.5–4.0 ppm (ethoxy chain) and δ 7.0–7.5 ppm (aromatic protons).
- XRD : Resolve crystalline structure and salt formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Variables to Test :
- Temperature : Lower temperatures (0–5°C) during amination reduce side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve reaction kinetics .
- Analytical Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and GC-MS to identify intermediates.
Q. What strategies address discrepancies in spectral data during structural validation?
- Contradiction Analysis :
- Hybrid Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the ethoxy chain.
- Isotopic Labeling : Introduce deuterated reagents to confirm proton assignments.
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values .
Q. How does the hygroscopic nature of the hydrochloride salt impact formulation stability?
- Stability Testing :
- Store samples in desiccators (silica gel) at 25°C and monitor mass change over time.
- Use Karl Fischer titration to quantify water absorption.
- Reformulate with anti-caking agents (e.g., magnesium stearate) if clumping occurs .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Reactivity Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
